CAY10608

Neuroscience Pharmacology Drug Discovery

CAY10608 is a propanolamine compound that functions as a potent, selective, and non-competitive antagonist of the NR2B subunit of N-methyl-D-aspartate (NMDA) receptors, with an IC50 of 50 nM. It exhibits high selectivity against other NMDA receptor subunits (NR1, NR2A, NR2C, NR2D) and off-target receptors such as AMPA and kainate receptors.

Molecular Formula C18H22Cl2N2O4S
Molecular Weight 433.3 g/mol
Cat. No. B7852701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10608
Molecular FormulaC18H22Cl2N2O4S
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C18H22Cl2N2O4S/c1-27(24,25)22-14-3-5-16(6-4-14)26-12-15(23)11-21-9-8-13-2-7-17(19)18(20)10-13/h2-7,10,15,21-23H,8-9,11-12H2,1H3/t15-/m0/s1
InChIKeyGEFDXUZHLNJUMR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10608: A Potent and Selective NR2B NMDA Receptor Antagonist for Neuroscience Research


CAY10608 is a propanolamine compound that functions as a potent, selective, and non-competitive antagonist of the NR2B subunit of N-methyl-D-aspartate (NMDA) receptors, with an IC50 of 50 nM . It exhibits high selectivity against other NMDA receptor subunits (NR1, NR2A, NR2C, NR2D) and off-target receptors such as AMPA and kainate receptors . This compound is a member of the NR2B-selective NMDA receptor antagonist class, which are distinguished from broad-spectrum NMDA antagonists like ketamine or MK-801 by their ability to target specific receptor subtypes implicated in neuroprotection and pain signaling without inducing the psychotomimetic side effects associated with broader inhibition [1].

Why NR2B Antagonists Like CAY10608 Cannot Be Interchanged: The Critical Role of Off-Target and Selectivity Profiles


NR2B-selective NMDA receptor antagonists are not functionally interchangeable due to significant differences in their ancillary pharmacology and selectivity margins. While the primary pharmacodynamic target (NR2B) is shared, critical off-target activities—most notably inhibition of the hERG potassium channel and antagonism of α1-adrenergic receptors—vary widely across this chemical series and can dramatically impact in vivo experimental outcomes and safety profiles [1]. Compounds like ifenprodil exhibit potent hERG channel inhibition (IC50 = 88 nM), which can confound neurological readouts with cardiovascular effects . Conversely, traxoprodil's clinical development was halted due to QT interval prolongation, a direct consequence of its off-target profile [2]. Therefore, substituting one NR2B antagonist for another without accounting for these quantitative differences in off-target activity can lead to misinterpretation of experimental results or failure to replicate published findings.

Quantitative Evidence Guide for CAY10608: A Comparative Analysis of NR2B Potency and Off-Target Selectivity


CAY10608 vs. Ifenprodil: Comparative Potency and Selectivity at NR2B and hERG Channels

In a direct comparison of NR2B potency, CAY10608 demonstrates an IC50 of 50 nM, a value that is 6.8-fold more potent than the commonly used NR2B antagonist ifenprodil (IC50 = 340 nM) [1]. However, the most critical differentiation lies in their off-target profile at the hERG channel. While ifenprodil potently inhibits hERG (IC50 = 88 nM), which can introduce cardiovascular artifacts and potential safety concerns in vivo, CAY10608 exhibits significantly weaker activity (IC50 = 730 nM), resulting in an 8.3-fold improved safety margin against this critical cardiac ion channel . This difference is crucial for in vivo neuroscience studies where the confounding effects of hERG blockade on cardiac function can obscure neurological readouts.

Neuroscience Pharmacology Drug Discovery

CAY10608 vs. Traxoprodil (CP-101,606): Quantitative Assessment of Therapeutic Window and Clinical Risk Factors

While traxoprodil is a more potent NR2B antagonist (IC50 = 10 nM) than CAY10608 (IC50 = 50 nM), its selection for research use is contraindicated by a known clinical safety liability . Traxoprodil's clinical development was halted due to the observation of EKG abnormalities, specifically QT interval prolongation, a direct and dangerous consequence of its off-target pharmacology [1]. In contrast, CAY10608 demonstrates a cleaner in vitro profile with no reported inhibition of other NMDA receptor subunits (NR1, NR2A, NR2C, NR2D), AMPA receptors, or kainate receptors, and a quantified lower risk of hERG channel interaction (IC50 = 730 nM) . This combination of target selectivity and a more favorable cardiac safety profile makes CAY10608 a more suitable tool compound for in vivo efficacy studies where confounding cardiovascular events would compromise the integrity of the data.

Neuroprotection Analgesia Drug Safety

CAY10608 vs. Ro 25-6981: Differentiating NR2B Affinity and Off-Target α1-Adrenergic Receptor Activity

Ro 25-6981 is an exceptionally potent NR2B antagonist with a reported IC50 of 9 nM for the NR1C/NR2B receptor combination, making it 5.6-fold more potent than CAY10608 at its primary target [1]. However, the selection between these two potent antagonists may be influenced by their distinct off-target profiles. While the complete selectivity panel of Ro 25-6981 is less well-documented in public data, CAY10608 has a defined and quantified profile against two critical off-targets: the hERG channel (IC50 = 730 nM) and the α1-adrenergic receptor (IC50 = 2.4 µM) . This provides researchers with a quantifiable framework for interpreting results, especially in in vivo models where α1-adrenergic antagonism can influence blood pressure and behavior.

Receptor Pharmacology Binding Assay Selectivity

In Vivo Efficacy of CAY10608: Neuroprotection in a Model of Transient Cerebral Ischemia

CAY10608 demonstrates tangible in vivo efficacy that is directly relevant to therapeutic applications in stroke and neuroprotection. When administered intraperitoneally, CAY10608 significantly reduces brain infarct volume in a model of transient ischemia induced by carotid artery occlusion . While other NR2B antagonists like ifenprodil and traxoprodil have also shown efficacy in preclinical stroke models, the value proposition of CAY10608 lies in achieving this neuroprotection with a compound that has a defined and quantifiable advantage in terms of its off-target profile, particularly its reduced interaction with the hERG channel compared to ifenprodil, thus providing a clearer interpretation of the neuroprotective mechanism without cardiovascular confounds [1].

Stroke Neuroprotection In Vivo Pharmacology

Optimal Research and Industrial Applications for CAY10608 Based on Empirical Evidence


In Vivo Stroke and Cerebral Ischemia Models

The most compelling application for CAY10608 is in preclinical in vivo studies of neuroprotection following stroke or cerebral ischemia. The compound's established efficacy in reducing brain infarct volume following transient carotid artery occlusion, combined with its more favorable off-target profile (8.3-fold lower hERG activity than ifenprodil), makes it a superior choice for obtaining cleaner, more interpretable data on NR2B-mediated neuroprotection . The reduced risk of cardiovascular side effects minimizes experimental confounds that could otherwise complicate the assessment of neurological outcomes.

Studies Requiring Rigorous Pharmacological Profiling of NR2B-Dependent Signaling

For researchers investigating NR2B receptor signaling pathways, CAY10608 provides a valuable tool due to its comprehensively documented selectivity profile. It has been demonstrated not to inhibit other NMDA subunits (NR1, NR2A, NR2C, NR2D), AMPA receptors, or kainate receptors . This level of characterization allows for more confident attribution of observed biological effects specifically to NR2B antagonism, which is essential for high-quality target validation and mechanistic studies.

Investigations into Chronic Pain and Analgesia

NR2B-selective antagonists are a well-validated class for studying pain signaling pathways, particularly in models of neuropathic and inflammatory pain. While traxoprodil has shown preclinical efficacy in pain models, its clinical development was terminated due to QT prolongation, a cardiac safety issue [1]. CAY10608, with its quantitatively defined and lower interaction with the hERG channel (IC50 = 730 nM), presents a more promising and safer tool compound for long-term in vivo studies in pain research, mitigating the risk of cardiac-related complications that could confound behavioral pain assays .

Comparative Neuroscience Research on Excitotoxicity

In studies aimed at understanding excitotoxicity, where excessive glutamate signaling leads to neuronal death, comparing the effects of different NMDA receptor modulators is key. CAY10608 serves as an excellent reference point within the NR2B-selective class, offering a balanced profile of potency (IC50 = 50 nM) and a unique, well-documented safety window against critical off-targets . It can be used in parallel with broader NMDA antagonists like MK-801 or less selective NR2B ligands like ifenprodil to dissect the specific contributions of the NR2B subtype to excitotoxic cascades, particularly in primary neuronal cultures where its neuroprotective effects against NMDA-triggered LDH release have been established [2].

Quote Request

Request a Quote for CAY10608

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.